6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine

Medicinal Chemistry Heterocycle Functionalization Scaffold Diversification

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine (CAS 5768-55-8) is a saturated bicyclic heterocycle comprising an imidazole ring fused to a seven-membered azepine ring. With a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol, it is commercially available at ≥95% purity.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 5768-55-8
Cat. No. B1313066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
CAS5768-55-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CCC2=NC=CN2CC1
InChIInChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
InChIKeyMBVCARRYXQUTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine (CAS 5768-55-8): Core Scaffold for Bioactive Fused Heterocycle Synthesis


6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine (CAS 5768-55-8) is a saturated bicyclic heterocycle comprising an imidazole ring fused to a seven-membered azepine ring. With a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol, it is commercially available at ≥95% purity . The scaffold exhibits a calculated LogP of ~1.32 and an Fsp³ value of 0.625, indicating moderate lipophilicity and a high fraction of sp³-hybridized carbons relative to fully aromatic analogs . This unsubstituted parent heterocycle serves as a versatile intermediate for diversification at the C3 position via electrophilic substitution and has been employed to generate bioactive quaternary salts and potent receptor antagonists [1][2].

Why Generic Imidazoazepine Scaffolds Are Not Interchangeable: The Unsubstituted Advantage of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine


The imidazo[1,2-a]azepine class encompasses both saturated and unsaturated ring systems with varying substitution patterns, and these structural differences translate into markedly divergent reactivity, physicochemical properties, and biological activity. The fully saturated 6,7,8,9-tetrahydro variant (CAS 5768-55-8) provides a free C3 position for regioselective electrophilic functionalization—a capability absent in pre-substituted analogs . Its Fsp³ of 0.625 confers greater three-dimensionality and potentially improved solubility compared to planar, fully aromatic congeners such as 5H-imidazo[1,2-a]azepine (Fsp³ = 0) . Furthermore, the seven-membered ring distinguishes it from smaller-ring analogs (e.g., imidazo[1,2-a]pyridine) by altering conformational flexibility, hydrogen-bonding capacity, and the geometry of substituent presentation to biological targets, as evidenced by the sub-nanomolar NK1 affinity achieved by elaborated derivatives of this specific scaffold [1]. These non-interchangeable attributes make the parent compound a strategic procurement choice for programs requiring a diversifiable, three-dimensional heterocyclic core.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine


Regioselective C3 Bromination Efficiency Versus Substituted Analogs

The unsubstituted parent scaffold undergoes regioselective bromination at the C3 position with N-bromosuccinimide (NBS) in CCl₄, affording 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine in 81% isolated yield . This direct functionalization is not feasible for 3-aryl or 3-alkyl congeners, which require de novo synthesis of each derivative. The resulting bromide serves as a universal handle for Suzuki, Buchwald–Hartwig, and other cross-coupling reactions.

Medicinal Chemistry Heterocycle Functionalization Scaffold Diversification

Enhanced Fraction sp³ (Fsp³) Compared to Aromatic Imidazoazepine Isosteres

The saturated 6,7,8,9-tetrahydro scaffold exhibits an Fsp³ of 0.625 (5 of 8 carbons are sp³-hybridized), substantially higher than the fully aromatic 5H-imidazo[1,2-a]azepine (Fsp³ = 0) . Higher Fsp³ correlates with increased three-dimensionality, improved aqueous solubility, and reduced promiscuous binding—attributes increasingly prioritized in fragment-based drug discovery and lead optimization [1]. The LogP of 1.32 positions this scaffold within the optimal range for CNS penetration (typically LogP 1–3), whereas fully aromatic analogs often exceed LogP 2.5 and carry higher planarity-related off-target risk.

Physicochemical Properties Drug-Likeness Scaffold Selection

Derivatization to Sub-Nanomolar NK1 Antagonist with >6000-Fold Selectivity Over hERG

Elaboration of the 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine core yielded a highly potent NK1 receptor antagonist (CHEMBL210630) with an IC₅₀ of 0.280 nM against the human NK1 receptor [1]. Crucially, the same compound showed a Ki of 1,800 nM against the hERG potassium channel, translating to a selectivity window of >6,400-fold [1]. This magnitude of selectivity is a direct consequence of the scaffold geometry, which projects substituents into a receptor-favorable orientation while minimizing hERG pharmacophore complementarity—a distinction not consistently achieved with smaller or more planar imidazo-fused systems such as imidazo[1,2-a]pyridine [2].

NK1 Receptor hERG Selectivity Pain and Inflammation

Efficient Quaternary Salt Formation and Broad-Spectrum Antimicrobial Activity of Derived Library

3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines, accessible from the parent scaffold, react with alkylating agents to yield quaternary salts in 58–85% yields [1]. In a head-to-head antimicrobial screen, 15 of 18 synthesized quaternary salts showed activity, with the most potent compound (6c, a pyrrolo[1,2-a]imidazolium chloride) exhibiting broad-spectrum activity against S. aureus, E. coli, K. pneumoniae, A. baumannii, and C. neoformans, with low in vivo toxicity in mice (LD₅₀ > 2,000 mg/kg) [1]. While the imidazoazepine series showed distinct activity profiles from the pyrroloimidazole series, only the imidazoazepine scaffold provides the seven-membered ring conformational flexibility that may influence membrane penetration and target engagement [1].

Antimicrobial Resistance Quaternary Salts Library Synthesis

High-Value Application Scenarios for 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine (CAS 5768-55-8) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold Diversification via Regioselective C3 Halogenation

The 81% yield demonstrated for C3 bromination enables rapid generation of cross-coupling-ready intermediates. Procurement of the parent scaffold supports parallel synthesis of libraries for kinase, GPCR, and ion channel targets where the 7-membered ring geometry is advantageous. The resulting 3-bromo derivative (CAS 701298-97-7) is directly compatible with Suzuki–Miyaura and Buchwald–Hartwig protocols.

CNS Drug Discovery: Exploiting Fsp³ and LogP for Brain-Penetrant Leads

With an Fsp³ of 0.625 and LogP of 1.32 , the scaffold occupies the favored physicochemical space for CNS drug candidates. Programs targeting neurological or psychiatric indications can use the unsubstituted core as a starting point to systematically explore substitution vectors while maintaining the scaffold's intrinsic favorable properties, leveraging the validated NK1 antagonist precedent [1].

Antimicrobial Resistance Programs: Quaternary Ammonium Salt Library Synthesis

The 58–85% alkylation yields reported for 3-aryl derivatives [2] make the parent compound a cost-effective entry point for generating imidazoazepinium salt libraries. The scaffold's contribution to Gram-negative and antifungal activity, distinct from 5/5 ring analogs, justifies its inclusion in phenotypic screening collections targeting multidrug-resistant ESKAPE pathogens.

Fragment-Based Drug Discovery (FBDD): A Three-Dimensional Heterocyclic Fragment

The combination of moderate molecular weight (136.19 Da), balanced LogP, and high Fsp³ renders the compound suitable as a fragment hit or a core for fragment growing. Its availability at ≥95% purity from commercial sources ensures immediate utility in crystallography soaking experiments, SPR binding assays, and NMR-based fragment screens.

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